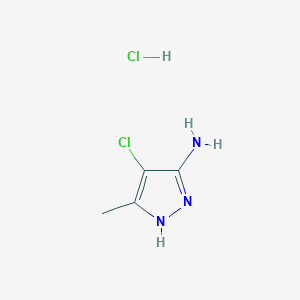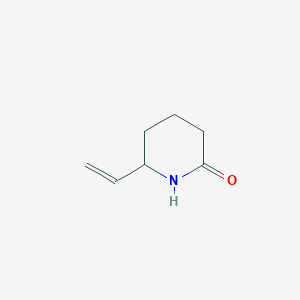
2-Phenyl-3-benzylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3-benzylquinoxaline (PBQ) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PBQ is a member of the quinoxaline family, which is known for its diverse pharmacological activities. PBQ has been extensively studied for its potential use in various biomedical applications, including cancer therapy, neuroprotection, and antimicrobial activity.
作用機序
2-Phenyl-3-benzylquinoxaline exerts its pharmacological effects through multiple mechanisms. This compound has been shown to activate the caspase cascade, leading to apoptosis in cancer cells. This compound also inhibits the activity of topoisomerase II, an enzyme that is crucial for DNA replication and repair. This compound has also been shown to induce reactive oxygen species (ROS) generation, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and xanthine oxidase. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. This compound has been shown to have neuroprotective effects by inhibiting glutamate-induced excitotoxicity and reducing oxidative stress.
実験室実験の利点と制限
2-Phenyl-3-benzylquinoxaline has several advantages for lab experiments. This compound is stable under normal laboratory conditions and can be easily synthesized in large quantities. This compound has a relatively low toxicity profile and can be used at high concentrations without causing significant cell damage. However, this compound also has some limitations for lab experiments. This compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. This compound is also sensitive to acidic conditions, which can lead to degradation and loss of activity.
将来の方向性
2-Phenyl-3-benzylquinoxaline has several potential future directions for scientific research. One potential direction is to develop this compound-based drugs for cancer therapy. This compound can be modified to improve its pharmacokinetic properties and reduce its toxicity profile. Another potential direction is to explore the use of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has shown promising results in animal models of these diseases and could be a potential therapeutic agent. Finally, this compound could be further explored for its antimicrobial activity, particularly against antibiotic-resistant strains of bacteria and fungi.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its unique properties and potential biomedical applications. This compound has been extensively studied for its potential use in cancer therapy, neuroprotection, and antimicrobial activity. This compound exerts its pharmacological effects through multiple mechanisms, including the activation of the caspase cascade, inhibition of topoisomerase II, and induction of ROS generation. This compound has several advantages for lab experiments, including stability and low toxicity, but also has some limitations, such as insolubility in water. This compound has several potential future directions for scientific research, including drug development for cancer therapy and exploration of its use in neurodegenerative diseases and antimicrobial activity.
合成法
2-Phenyl-3-benzylquinoxaline is synthesized through a multi-step reaction process, which involves the condensation of 2-nitrobenzyl bromide with benzylamine, followed by the reduction of the nitro group to an amino group. The final step involves the cyclization of the resulting compound with 1,2-diaminobenzene under acidic conditions. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalysts.
科学的研究の応用
2-Phenyl-3-benzylquinoxaline has been extensively studied for its potential use in various biomedical applications. One of the most promising applications of this compound is in cancer therapy. This compound has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. This compound has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase. This compound has been tested in various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results.
特性
IUPAC Name |
2-benzyl-3-phenylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXOGFPNPVOWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347840 |
Source


|
| Record name | 2-Phenyl-3-benzylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10173-29-2 |
Source


|
| Record name | 2-Phenyl-3-benzylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

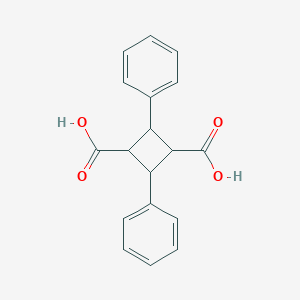



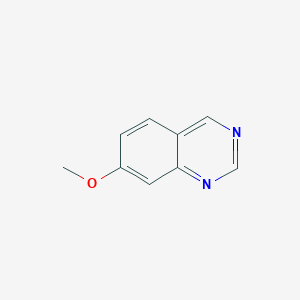


![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
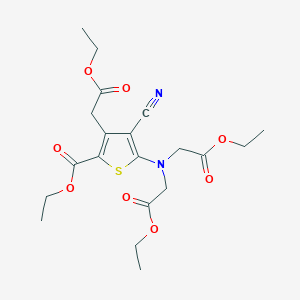


![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
